4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C29H23ClN2O5 and a molecular weight of 514.97 g/mol . This compound is known for its unique structure, which includes a biphenyl group, a hydrazone linkage, and a chlorobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate involves several steps:
Formation of the biphenyl-4-yloxyacetyl intermediate: This step typically involves the reaction of biphenyl-4-ol with an acylating agent such as acetyl chloride in the presence of a base like pyridine.
Hydrazone formation: The biphenyl-4-yloxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.
Condensation with 2-methoxybenzaldehyde: The hydrazone intermediate is condensed with 2-methoxybenzaldehyde under acidic conditions to form the final product.
Chemical Reactions Analysis
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate can be compared with similar compounds such as:
4-[(E)-{2-[(biphenyl-4-yloxy)propionyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-ethoxybenzoate: This compound has a similar structure but with a propionyl group instead of an acetyl group.
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound includes a benzothiophene moiety instead of a chlorobenzoate group.
Properties
Molecular Formula |
C29H23ClN2O5 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H23ClN2O5/c1-35-27-17-20(7-16-26(27)37-29(34)23-8-12-24(30)13-9-23)18-31-32-28(33)19-36-25-14-10-22(11-15-25)21-5-3-2-4-6-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
WFTFAEUTJSXBTN-FDAWAROLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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